molecular formula C13H12ClNO3 B12275311 2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride

2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride

Cat. No.: B12275311
M. Wt: 265.69 g/mol
InChI Key: WPJKVPZQKIFYNA-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride is a chemical compound with the molecular formula C13H12ClNO3. It is a derivative of isoindoline and is characterized by the presence of a pentanoyl chloride group attached to the isoindoline ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride typically involves the reaction of isoindoline derivatives with pentanoyl chloride under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified using techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted isoindoline derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols.

    Solvents: Dichloromethane, tetrahydrofuran, and other organic solvents.

    Catalysts: Bases like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions include substituted isoindoline derivatives, carboxylic acids, and various condensation products.

Scientific Research Applications

2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride involves its reactivity with nucleophiles. The pentanoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it a valuable reagent in organic synthesis and chemical modification processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxoisoindol-2-yl)pentanoic acid
  • 2-(1,3-Dioxoisoindol-2-yl)ethanol
  • 2-(1,3-Dioxoisoindol-2-yl)ethylamine

Uniqueness

What sets 2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride apart from similar compounds is its high reactivity due to the presence of the pentanoyl chloride group. This makes it particularly useful in reactions requiring the formation of covalent bonds with nucleophiles, providing a versatile tool for synthetic chemists.

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)pentanoyl chloride

InChI

InChI=1S/C13H12ClNO3/c1-2-5-10(11(14)16)15-12(17)8-6-3-4-7-9(8)13(15)18/h3-4,6-7,10H,2,5H2,1H3

InChI Key

WPJKVPZQKIFYNA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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